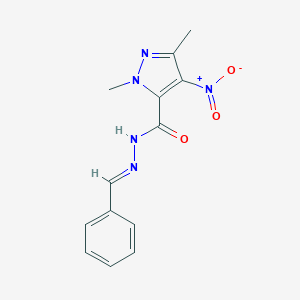![molecular formula C16H12Br2N4O2 B450981 N'-(3-bromobenzylidene)-5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furohydrazide](/img/structure/B450981.png)
N'-(3-bromobenzylidene)-5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(Z)-(3-bromophenyl)methylidene]-5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(3-bromophenyl)methylidene]-5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide typically involves the condensation of 3-bromobenzaldehyde with 5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N’-[(Z)-(3-bromophenyl)methylidene]-5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N’-[(Z)-(3-bromophenyl)methylidene]-5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of N’-[(Z)-(3-bromophenyl)methylidene]-5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine
- 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles
Uniqueness
N’-[(Z)-(3-bromophenyl)methylidene]-5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide is unique due to its specific substitution pattern and the presence of both bromine and pyrazole moieties.
Propiedades
Fórmula molecular |
C16H12Br2N4O2 |
|---|---|
Peso molecular |
452.1g/mol |
Nombre IUPAC |
N-[(Z)-(3-bromophenyl)methylideneamino]-5-[(4-bromopyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H12Br2N4O2/c17-12-3-1-2-11(6-12)7-19-21-16(23)15-5-4-14(24-15)10-22-9-13(18)8-20-22/h1-9H,10H2,(H,21,23)/b19-7- |
Clave InChI |
XWEBCWAZGLYOIK-GXHLCREISA-N |
SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br |
SMILES isomérico |
C1=CC(=CC(=C1)Br)/C=N\NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br |
SMILES canónico |
C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-methyl-2-[(3-pyridinylcarbonyl)amino]-5-(4-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B450898.png)

![5-bromo-N-{3-[N-(4-tert-butylbenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B450904.png)
![N~2~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-METHYL-2-FURAMIDE](/img/structure/B450906.png)
![N-benzyl-3-[(3-chlorophenoxy)methyl]benzamide](/img/structure/B450907.png)
![methyl 2-{[(4-fluorophenyl)acetyl]amino}-5-propylthiophene-3-carboxylate](/img/structure/B450908.png)
![N-[3-(N-{4-nitrobenzoyl}ethanehydrazonoyl)phenyl]-2-phenoxyacetamide](/img/structure/B450911.png)
![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B450913.png)
![Methyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B450914.png)

![Isopropyl 4-(4-ethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B450917.png)
![2-[(2,5-dichlorophenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide](/img/structure/B450918.png)
![6-({[4-(4-Tert-butylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B450919.png)

